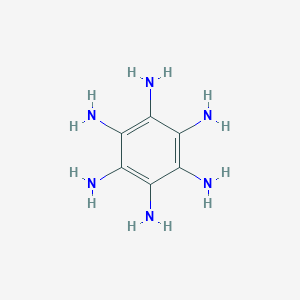
伯奇试剂
描述
Burgess reagent: is a chemical compound known for its use as a mild and selective dehydrating agent in organic chemistry. It is often referred to as the Burgess reagent. This compound is particularly useful in converting secondary and tertiary alcohols into alkenes through a process of syn-elimination. It is soluble in most organic solvents and is known for its mild reaction conditions and selectivity.
科学研究应用
Chemistry: In organic chemistry, Burgess reagent is widely used as a dehydrating agent. It is particularly useful in the synthesis of alkenes from alcohols. Its mild reaction conditions and selectivity make it a valuable reagent in synthetic organic chemistry.
Biology and Medicine: While its primary use is in organic chemistry, Burgess reagent can also be used in the synthesis of biologically active compounds. For example, it can be used in the preparation of intermediates for pharmaceuticals.
Industry: In the industrial sector, Burgess reagent is used in the production of various chemicals and materials. Its ability to selectively dehydrate alcohols makes it useful in the manufacture of polymers and other materials that require precise chemical modifications.
作用机制
The Burgess reagent, also known as Methyl N-(triethylammoniosulfonyl)carbamate, is a compound that plays a significant role in organic chemistry . This article will delve into the mechanism of action of the Burgess reagent, discussing its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
The primary targets of the Burgess reagent are secondary and tertiary alcohols . The reagent is used to convert these alcohols, which have an adjacent proton, into alkenes .
Mode of Action
The Burgess reagent interacts with its targets (secondary and tertiary alcohols) through a process known as syn elimination . This process involves an intramolecular elimination reaction, which results in the conversion of the alcohols into alkenes . The mechanism of this reaction is referred to as the first-order thermolytic Ei .
Biochemical Pathways
The Burgess reagent affects the biochemical pathway that leads to the formation of alkenes from alcohols . By dehydrating the alcohols, the reagent facilitates the formation of alkenes, which are crucial in various organic synthesis processes .
Pharmacokinetics
The Burgess reagent exhibits high solubility in most common organic solvents . This property enhances its bioavailability, making it efficient in its role as a dehydrating agent . .
Result of Action
The primary result of the action of the Burgess reagent is the formation of alkenes from secondary and tertiary alcohols . This transformation is crucial in organic chemistry, facilitating various synthesis processes .
Action Environment
The action of the Burgess reagent is influenced by environmental factors such as temperature and the nature of the solvent used . The reagent can perform its function under mild and neutral conditions, making it a versatile tool in organic chemistry .
生化分析
Biochemical Properties
The Burgess reagent is efficient at generating olefins from secondary and tertiary alcohols . It is soluble in common organic solvents and alcohol dehydration takes place with syn elimination through an intramolecular elimination reaction
Molecular Mechanism
The Burgess reagent works by converting secondary and tertiary alcohols with an adjacent proton into alkenes . This is achieved through a syn elimination process, which is an intramolecular elimination reaction
准备方法
Synthetic Routes and Reaction Conditions: Burgess reagent can be synthesized through the reaction of methyl isocyanate with triethylamine and sulfur dioxide. The reaction typically takes place in an organic solvent such as dichloromethane at low temperatures to prevent decomposition of the reactants.
Industrial Production Methods: In an industrial setting, the production of Burgess reagent involves the same basic reaction but on a larger scale. The reactants are combined in a controlled environment to ensure purity and yield. The product is then purified through recrystallization or other suitable methods to achieve the desired quality.
化学反应分析
Types of Reactions: Burgess reagent primarily undergoes dehydration reactions. It is known for its ability to dehydrate secondary and tertiary alcohols to form alkenes. This reaction is a type of elimination reaction.
Common Reagents and Conditions: The dehydration reaction typically involves the use of Burgess reagent in an organic solvent such as dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures. The presence of a base such as triethylamine can facilitate the reaction.
Major Products: The major products of the dehydration reaction are alkenes. For example, the dehydration of a secondary alcohol like 2-butanol using Burgess reagent would yield 2-butene as the major product.
相似化合物的比较
Thionyl chloride: Another dehydrating agent used in organic synthesis, but it is more aggressive and less selective compared to Burgess reagent.
Phosphorus oxychloride: Used for dehydration reactions but can be more hazardous to handle.
Sulfuryl chloride: Also used for dehydration but is less selective and can lead to side reactions.
Uniqueness: Burgess reagent stands out due to its mild reaction conditions and high selectivity. Unlike other dehydrating agents, it does not require harsh conditions or produce significant side products, making it ideal for sensitive substrates and complex organic syntheses.
属性
IUPAC Name |
(1E)-1-methoxy-N-(triethylazaniumyl)sulfonylmethanimidate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O4S/c1-5-10(6-2,7-3)15(12,13)9-8(11)14-4/h5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHOWEKUVWPFNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)S(=O)(=O)N=C([O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[N+](CC)(CC)S(=O)(=O)/N=C(\[O-])/OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90894112 | |
| Record name | Methyl N-(triethylammoniosulfonyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90894112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29684-56-8 | |
| Record name | Ethanaminium, N,N-diethyl-N-[[(methoxycarbonyl)amino]sulfonyl]-, inner salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29684-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ((Methoxycarbonyl)sulfamoyl)triethylammonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029684568 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl N-(triethylammoniosulfonyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90894112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Methoxycarbonylsulfamoyl)triethylammonium Hydroxide Inner Salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL-N-(TRIETHYLAMMONIUMSULFONYL)CARBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5HBH02LFX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Methyl N-(triethylammoniosulfonyl)carbamate facilitate the formation of cyclopropane rings from (δ-hydroxyalkenyl)(pyrrolidino)carbene complexes?
A1: The research by [] demonstrates that Methyl N-(triethylammoniosulfonyl)carbamate acts as a dehydrating agent in this reaction. Initially, it reacts with the (δ-hydroxyalkenyl)(pyrrolidino)carbene complex to form an adduct. Heating this adduct initiates a dehydration reaction, leading to the formation of a conjugated polyunsaturated (amino)carbene complex. This intermediate then undergoes an intramolecular cyclization, resulting in the formation of a cyclopropane ring. The choice of solvent polarity plays a crucial role in determining the yield of the cyclopropane derivative.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![2-(Piperidin-4-YL)-1H-benzo[D]imidazole](/img/structure/B103876.png)




